molecular formula C11H10ClN3 B8493552 N4-(3-chlorophenyl)pyridine-3,4-diamine

N4-(3-chlorophenyl)pyridine-3,4-diamine

Cat. No. B8493552
M. Wt: 219.67 g/mol
InChI Key: VWMQXUBZNIHWCP-UHFFFAOYSA-N
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Patent
US07348339B2

Procedure details

The product of Step 1 (325 mg, 1.302 mmol), was dissolved in ethanol (20 ml), and treated with iron powder (727 mg, 13.017 mmol), 20 drops of 37%. hydrochloric add and water (2 ml), and refluxed for 1 hour. The reaction was then filtered hot, and the filtrate evaporated in vacuo. The residue was dissolved in ethyl acetate then washed with saturated sodium bicarbonate solution, water, and brine, separated, dried over anhydrous sodium sulfate and evaporated in vacuo to afford the title compound (253 mg, 88%). MS (ES+), m/e 220/222 [M+H]+.
Name
product
Quantity
325 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
727 mg
Type
catalyst
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]2[CH:14]=[CH:13][N:12]=[CH:11][C:10]=2[N+:15]([O-])=O)[CH:5]=[CH:6][CH:7]=1.O>C(O)C.[Fe]>[Cl:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]2[CH:14]=[CH:13][N:12]=[CH:11][C:10]=2[NH2:15])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
product
Quantity
325 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1)NC1=C(C=NC=C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
727 mg
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
hydrochloric add
FILTRATION
Type
FILTRATION
Details
The reaction was then filtered hot
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
then washed with saturated sodium bicarbonate solution, water, and brine
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)NC1=C(C=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 253 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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